4-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Description
4-Bromo-N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a heterocyclic compound featuring a triazolo-thiazole core fused with a 3,4-dimethoxyphenyl substituent. The sulfonamide moiety is linked via an ethyl group, with a bromine atom at the para position of the benzene ring. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in targeting enzyme systems influenced by sulfonamides or halogenated aromatics .
Properties
IUPAC Name |
4-bromo-N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O4S2/c1-28-17-8-3-13(11-18(17)29-2)19-23-20-25(24-19)15(12-30-20)9-10-22-31(26,27)16-6-4-14(21)5-7-16/h3-8,11-12,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMYDYCIQLSHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolothiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolothiazole ring.
Introduction of the Bromine Atom: The bromine atom is introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetone.
Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the triazolothiazole ring through a series of reactions, including nucleophilic substitution.
Formation of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process intensification to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the triazolothiazole ring and the dimethoxyphenyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and more complex molecules formed through coupling reactions.
Scientific Research Applications
4-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Pharmaceutical Development: The compound is explored for its potential use in the development of new drugs and therapeutic agents.
Chemical Biology: It is used as a tool compound to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: The triazolo[3,2-b][1,3]thiazole core combines a triazole and thiazole ring, offering dual hydrogen-bonding and π-π stacking capabilities.
- Compound 14a (): 3-(3,4-Dimethoxyphenyl)-6-(2-amino-3,5-dibromophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole. This compound replaces the thiazole with a thiadiazole ring and incorporates dibromophenyl and amino groups, altering solubility and receptor interactions .
- Compound 122222-13-3 (): 3-(1,3-Benzodioxol-5-yl)-6-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Sulfonamide Derivatives
- N-(6-Bromo-2-benzothiazolyl)-N-[2-(diethylamino)ethyl]-3-methylbenzamide (): A benzothiazole-linked sulfonamide with a diethylaminoethyl chain, offering contrasting solubility and cationic character versus the ethyl linker in the target compound .
- 5-Bromo-N-[1-[(3-Chlorophenyl)Methyl]-1,2,4-Triazol-3-yl]Thiophene-2-Sulfonamide () : Substitutes the benzene ring with thiophene, reducing aromaticity and altering electronic distribution .
Pharmacological and Physicochemical Properties
Spectral and Stability Data
- IR Analysis : The target compound’s sulfonamide S=O stretches (~1360–1180 cm⁻¹) and triazole C=N (~1600 cm⁻¹) align with ’s findings. Absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomer dominance, as in compounds 7–9 .
- Solubility : The 3,4-dimethoxyphenyl group may improve aqueous solubility compared to ’s benzodioxole derivatives, which exhibit higher logP values .
Biological Activity
The compound 4-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, including anticancer and antimicrobial activities, as well as its potential mechanisms of action.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 453.36 g/mol. The structure features a sulfonamide group attached to a benzene ring, which is further substituted with a triazole-thiazole moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole moieties. The compound under investigation has shown promising results in various cancer cell lines:
- Cytotoxicity : Preliminary results indicate an IC50 value ranging from 1.1 to 18.8 µM against different cancer cell lines, suggesting potent cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis through mitochondrial pathways and the inhibition of specific oncogenic pathways related to Bcl-2 proteins .
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties:
- Bacterial Inhibition : In vitro studies have shown that it possesses antibacterial activity comparable to standard antibiotics such as norfloxacin. The presence of electron-donating groups in its structure enhances its interaction with bacterial membranes .
- Fungal Activity : The compound has been tested against various fungal strains, exhibiting effective inhibition rates that suggest its potential application in antifungal therapies.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to several structural features:
- Thiazole and Triazole Moieties : These heterocycles contribute to the compound's ability to interact with biological targets effectively.
- Substituents on the Benzene Ring : The presence of methoxy groups enhances lipophilicity and cellular uptake, which is crucial for its anticancer activity .
Data Summary
Case Studies
- Cytotoxicity in Cancer Research : A study evaluated the effects of this compound on human leukemia cells and reported apoptosis induction via caspase activation pathways.
- Antibacterial Efficacy : Another investigation tested this compound against Staphylococcus aureus and found it inhibited bacterial growth effectively at low concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
